molecular formula C16H21NO3 B11641794 2-[Tert-butyl(methyl)amino]ethyl 1-benzofuran-2-carboxylate

2-[Tert-butyl(methyl)amino]ethyl 1-benzofuran-2-carboxylate

Cat. No.: B11641794
M. Wt: 275.34 g/mol
InChI Key: FMDBBRFVIQTACJ-UHFFFAOYSA-N
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Description

2-[Tert-butyl(methyl)amino]ethyl 1-benzofuran-2-carboxylate is a synthetic organic compound that belongs to the class of benzofuran derivatives. Benzofuran derivatives are known for their diverse biological activities and are widely used in medicinal chemistry. This compound is characterized by the presence of a benzofuran ring system, which is fused with a carboxylate group and a tert-butyl(methyl)aminoethyl side chain.

Preparation Methods

The synthesis of 2-[Tert-butyl(methyl)amino]ethyl 1-benzofuran-2-carboxylate involves several steps. One common synthetic route includes the following steps:

    Formation of the Benzofuran Ring: The benzofuran ring can be synthesized through the cyclization of appropriate precursors under acidic or basic conditions.

    Introduction of the Carboxylate Group: The carboxylate group is introduced through esterification or carboxylation reactions.

    Attachment of the Tert-butyl(methyl)aminoethyl Side Chain: This step involves the reaction of the benzofuran derivative with tert-butyl(methyl)amine under suitable conditions to form the desired compound.

Industrial production methods may involve optimization of these steps to improve yield and purity, as well as the use of catalysts and specific reaction conditions to enhance the efficiency of the synthesis.

Chemical Reactions Analysis

2-[Tert-butyl(methyl)amino]ethyl 1-benzofuran-2-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to yield reduced derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the tert-butyl(methyl)aminoethyl group can be replaced by other nucleophiles under appropriate conditions.

Common reagents and conditions used in these reactions include organic solvents, catalysts, and specific temperature and pressure conditions. The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

2-[Tert-butyl(methyl)amino]ethyl 1-benzofuran-2-carboxylate has several scientific research applications, including:

    Chemistry: The compound is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: It is studied for its potential biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.

    Medicine: The compound is investigated for its potential therapeutic applications, such as in the development of new drugs for various diseases.

    Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of other valuable compounds.

Mechanism of Action

The mechanism of action of 2-[Tert-butyl(methyl)amino]ethyl 1-benzofuran-2-carboxylate involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes, receptors, or other proteins, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific biological activity being studied.

Comparison with Similar Compounds

2-[Tert-butyl(methyl)amino]ethyl 1-benzofuran-2-carboxylate can be compared with other similar compounds, such as:

    2-(tert-Butylamino)ethyl methacrylate: This compound has a similar tert-butylaminoethyl group but differs in the presence of a methacrylate group instead of a benzofuran ring.

    tert-Butyl 2-(methylamino)ethylcarbamate: This compound also contains a tert-butyl(methyl)aminoethyl group but has a carbamate group instead of a benzofuran ring.

The uniqueness of this compound lies in its specific combination of functional groups, which imparts distinct chemical and biological properties.

Properties

Molecular Formula

C16H21NO3

Molecular Weight

275.34 g/mol

IUPAC Name

2-[tert-butyl(methyl)amino]ethyl 1-benzofuran-2-carboxylate

InChI

InChI=1S/C16H21NO3/c1-16(2,3)17(4)9-10-19-15(18)14-11-12-7-5-6-8-13(12)20-14/h5-8,11H,9-10H2,1-4H3

InChI Key

FMDBBRFVIQTACJ-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)N(C)CCOC(=O)C1=CC2=CC=CC=C2O1

Origin of Product

United States

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